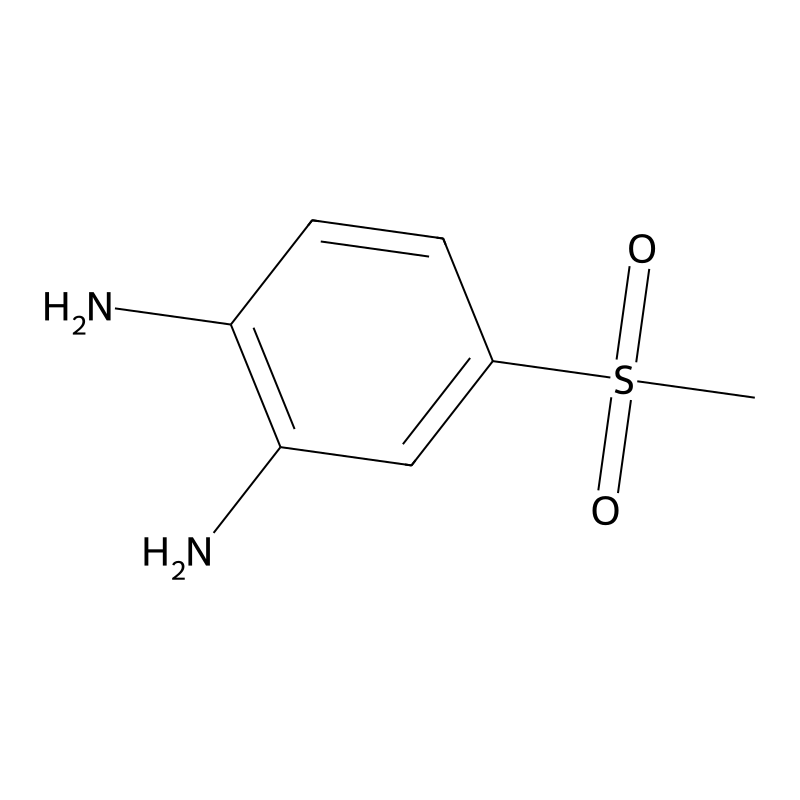4-(Methylsulfonyl)benzene-1,2-diamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antioxidant Research
Scientific Field: Chemistry
Application Summary: Derivatives of this compound, such as 1,2-Difluoro-4-methylsulfonylbenzene, have shown potential as effective antioxidants .
Methods and Procedures: These derivatives are synthesized and tested for their ability to minimize oxidative stress in various chemical systems.
Results: The compounds demonstrate a capacity to reduce the number of free radicals, suggesting their use in preventing oxidative damage.
Synthesis of Benzimidazoles
Scientific Field: Organic Chemistry
Application Summary: 4-(Methylsulfonyl)benzene-1,2-diamine is used in reactions with carboxylic acids to produce 2-substituted benzimidazoles, which are valuable in various chemical industries .
Methods and Procedures: The diamine reacts with formic acid to produce benzimidazole, while other carboxylic acids yield substituted benzimidazoles.
Results: These reactions lead to the creation of compounds that serve as intermediates in the synthesis of herbicides like benomyl and fuberidazole .
4-(Methylsulfonyl)benzene-1,2-diamine, with the chemical formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol, is an aromatic amine characterized by the presence of a methylsulfonyl group attached to a benzene ring that also bears two amino groups at the 1 and 2 positions. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique structural features, which include both electron-donating and electron-withdrawing groups.
- Substitution Reactions: The amino groups can facilitate electrophilic aromatic substitution, allowing for further functionalization of the benzene ring.
- Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.
- Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives under suitable conditions.
Several methods exist for synthesizing 4-(Methylsulfonyl)benzene-1,2-diamine:
- Direct Amination: This involves the reaction of 4-(Methylsulfonyl)aniline with suitable amine sources under controlled conditions.
- Reduction of Nitro Compounds: Starting from nitro-substituted benzene derivatives, reduction can yield the desired diamine.
- Photochemical Methods: Recent studies have explored photochemical routes that utilize light to drive reactions involving azobenzenes to produce diamines effectively .
4-(Methylsulfonyl)benzene-1,2-diamine has potential applications in:
- Pharmaceuticals: As a building block for drug development due to its structural characteristics.
- Dyes and Pigments: Its reactivity allows it to be used in synthesizing dyes.
- Polymer Chemistry: It may serve as a monomer or additive in polymer formulations.
Several compounds share structural similarities with 4-(Methylsulfonyl)benzene-1,2-diamine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Aminobenzenesulfonic acid | Amino and sulfonic acid groups | Used extensively in dye manufacturing |
| N,N-Dimethyl-4-(methylsulfonyl)aniline | Dimethylated amine with a methylsulfonyl group | Exhibits different solubility and reactivity |
| N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine | Methylated nitrogen atom | Potentially alters biological activity |
These compounds highlight the uniqueness of 4-(Methylsulfonyl)benzene-1,2-diamine through variations in substitution patterns and functional groups that affect their chemical reactivity and biological properties.








